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Compound of Interest

Compound Name: 2-Chloro-3,4-difluoronitrobenzene

Cat. No.: B068591

2-Chloro-3,4-difluoronitrobenzene (CAS No: 169468-83-1) is a multisubstituted aromatic
intermediate of significant interest in the fields of medicinal chemistry, agrochemical synthesis,
and materials science.[1][2] Its value stems from the unique electronic and steric arrangement
of its substituents: a potent electron-withdrawing nitro group and a trio of halogens (one
chlorine, two fluorine) on a benzene core. This specific substitution pattern creates a highly
activated system, making it a versatile building block for complex molecular architectures.[1][3]

A precise and unambiguous understanding of its three-dimensional structure is not merely an
academic exercise. It is the foundational data point from which we can predict reactivity,
understand potential biological interactions, and design rational synthetic pathways. This guide
provides a comprehensive, multi-technique approach to the structural elucidation of 2-Chloro-
3,4-difluoronitrobenzene, integrating empirical spectroscopic data with the predictive power of
computational chemistry. We will explore not just what the structure is, but how we know it, and
why this knowledge is critical for its application.

Core Physicochemical Properties

A baseline characterization is essential before undertaking advanced structural analysis. The

fundamental properties of 2-Chloro-3,4-difluoronitrobenzene are summarized below. These
values, particularly the predicted ones, serve as initial benchmarks that our experimental and

computational data must align with.
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Property Value Source
IUPAC Name 2-chloro-3,4-difluoro-1- 4]
nitrobenzene

CAS Number 169468-83-1 [1]141[5]
Molecular Formula CeH2CIF2NO2 [41[5]
Molecular Weight 193.53 g/mol [1114]
Appearance Colorless crystalline solid [5]
Boiling Point 245.8 £+ 35.0 °C (Predicted) [5]
Density 1.591 + 0.06 g/cm3 (Predicted) [5]
Flash Point 102.5 °C [5]
InChi Key MOKXBJZRTOPIFB- o
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Integrated Workflow for Synthesis and Structural

Verification

The elucidation of a molecular structure is a systematic process. It begins with the synthesis of

a pure sample, followed by a battery of analytical techniques that each provide a unique piece

of the structural puzzle. This integrated workflow ensures a self-validating system where data

from orthogonal methods must converge to a single, unambiguous conclusion.
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Caption: Integrated workflow for synthesis and structural analysis.

Synthesis Protocol: Halogen Exchange Fluorination

Expertise & Causality: The synthesis of 2-Chloro-3,4-difluoronitrobenzene is efficiently
achieved via a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen
exchange (Halex) reaction. The starting material, 2,3,4-trichloronitrobenzene, possesses three
chlorine atoms, but the strong electron-withdrawing effect of the nitro group preferentially
activates the positions ortho and para to it for nucleophilic attack. By using a fluoride source
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like anhydrous potassium fluoride (KF), we can selectively displace the chlorine atoms at
positions 3 and 4. A phase-transfer catalyst, such as Aliquat 336, is crucial for this process. It
facilitates the transport of the fluoride anion from the solid KF surface into the dimethyl
sulfoxide (DMSO) organic phase, where the reaction occurs, thereby dramatically increasing
the reaction rate.

Methodology:

o Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical
stirrer, reflux condenser, and a nitrogen inlet, add 2,3,4-trichloronitrobenzene (20 g),
anhydrous potassium fluoride (13 g), Aliquat 336 (4 g), and dimethyl sulfoxide (75 mL).[1]

e Reaction Execution: Heat the reaction mixture to 120°C with vigorous stirring under a
nitrogen atmosphere. Maintain this temperature for 4 hours.[1] Monitor the reaction progress
by GC-MS.

e Product Isolation: After cooling to room temperature, isolate the crude product from the
reaction mixture via steam distillation.[1] This is an effective method for separating the
volatile organic product from the inorganic salts and high-boiling DMSO solvent.

 Purification: The collected distillate, containing the desired product and minor byproducts, is
subjected to fractional distillation under reduced pressure to yield 2-Chloro-3,4-
difluoronitrobenzene with >95% purity. The expected yield is approximately 70-80%.[1]

Spectroscopic Characterization: Assembling the
Structural Puzzle

Spectroscopy is the cornerstone of molecular structure determination. Each technique provides
complementary information, and together, they allow us to build a complete picture of the
molecule.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is unparalleled for mapping the carbon-hydrogen framework and
probing the electronic environment of specific nuclei. For this molecule, *H NMR will reveal the
number and connectivity of the aromatic protons, while 13C NMR identifies all unique carbon
environments. Given the presence of fluorine, 1°F NMR is also invaluable for confirming the C-
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F bonds. The coupling patterns (J-coupling) between tH, 13C, and °F are definitive proof of

through-bond connectivity.

Protocol for NMR Sample Preparation:

tube.

Weigh approximately 10-20 mg of the purified product.

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCIs) in a standard 5 mm NMR

Add a small drop of tetramethylsilane (TMS) as an internal standard (6 0.00 ppm).
Cap the tube and invert several times to ensure homogeneity.

Acquire 1H, 13C{tH}, and *°F NMR spectra on a 400 MHz or higher spectrometer.

Predicted NMR Data: Based on established substituent effects, the following spectral data are

anticipated. The two aromatic protons will appear as distinct signals, split by each other (H-H

coupling) and by the adjacent fluorine atoms (H-F coupling).

Predicted . .
) . Predicted J-Coupling .
Nucleus Chemical Shift o Assighment
Multiplicity (Hz)
(3, ppm)
Doublet of J(H-H) =9, J(H-
IH NMR 7.9-8.2 H-5
doublets (dd) F)=7
Doublet of J(H-H) =9, J(H-
7.3-7.6 H-6
doublets (dd) F)=9
13C NMR ~150 (d) Doublet 1J(C-F) = 250 C-4
~145 (d) Doublet 1J(C-F) = 250 c-3
~142 (d) Doublet 2)(C-F) = 15 c-2
~130 (d) Doublet 2)J(C-F)=15 C-1
~128 (d) Doublet 3)(C-F)=5 C-5
~120 (d) Doublet 3)(C-F)=5 C-6
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Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy excels at identifying functional groups. The primary

utility here is the unambiguous confirmation of the nitro (NOz) group, which exhibits two strong

and characteristic stretching vibrations. We can also confirm the presence of the aromatic ring

and the carbon-halogen bonds.

Protocol for IR Spectroscopy (ATR):

o Ensure the diamond crystal of the ATR accessory is clean by wiping it with isopropanol.

e Record a background spectrum.

e Place a small amount of the solid sample directly onto the ATR crystal.

e Lower the press arm to ensure firm contact between the sample and the crystal.

o Acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400

cm™1,

Expected Characteristic IR Absorptions:

Wavenumber (cm~2) Intensity Vibration Type

1530 - 1560 Strong Asymmetric Ar-NO:z Stretch
1340 - 1370 Strong Symmetric Ar-NO:z Stretch
1450 - 1600 Medium-Weak Aromatic C=C Bending
1200 - 1280 Strong C-F Stretch

700 - 800 Strong C-CI Stretch

3050 - 3150 Weak Aromatic C-H Stretch

Mass Spectrometry (MS)

Expertise & Causality: High-resolution mass spectrometry (HRMS) provides the most accurate

measurement of a molecule's mass, allowing for the confident determination of its elemental
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formula. The key diagnostic feature for this compound is the isotopic signature of chlorine.
Natural chlorine exists as two major isotopes, 3°Cl (~75.8%) and 3’Cl (~24.2%), in an
approximate 3:1 ratio. This results in two molecular ion peaks: a main peak (M*) and a smaller
peak at two mass units higher (M+2) with about one-third the intensity, providing definitive
evidence for the presence of a single chlorine atom.

Protocol for Mass Spectrometry (GC-MS):

o Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane
or ethyl acetate.

e Inject 1 pL of the solution into a GC-MS system equipped with a suitable capillary column
(e.g., DB-5).

o Use a temperature program that allows for the separation of the analyte from any residual
solvent or impurities.

e Acquire the mass spectrum in electron ionization (El) mode.
Expected Mass Spectrum Data:
e Molecular lon (M+): A peak at m/z = 193, corresponding to the formula CeH23>CIF2NOx.

» |sotope Peak (M+2): A peak at m/z = 195, with an intensity approximately 32% of the m/z
193 peak, corresponding to CeH23"CIF2NO:.

» High-Resolution Mass: Expected exact mass of ~192.9742 u.

Computational Validation: Bridging Theory and
Experiment

Expertise & Causality: To add a layer of trustworthiness and to gain deeper insight, we employ
computational chemistry. Using Density Functional Theory (DFT), we can build a model of the
molecule in silico and calculate its properties.[8][9] If the calculated spectroscopic data (NMR
shifts, IR frequencies) closely match our experimental results, it provides powerful validation of
our structural assignment. Furthermore, computational models can reveal electronic properties,
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like the electrostatic potential, that are not directly observable but are key to understanding
reactivity.[10]

Input Structure

(2D Sketch)

Geometry Optlmlzatlon
\(€.g., B3LYP/6-311++G(d,p)) )

ptimized Geometry

Molecular Electrostatic
Potential (MEP) Map

Click to download full resolution via product page
Caption: Workflow for computational analysis of the molecule.

Comparison of Experimental vs. DFT-Calculated Data: A successful model will show strong
correlation between the measured and computed values, typically within acceptable error
margins for the level of theory used.

Parameter Experimental Value Calculated Value (DFT)

1H NMR (H-5) ~8.0 ppm Correlated & Scaled Value

IR (Asymm. NOz2) ~1545 cm~1 Scaled Value (~1550 cm™1)
Bond Angle (C2-C1-N) Not directly measured ~120°

Structural Insights and Reactivity Implications

The convergence of data from NMR, IR, MS, and computational modeling provides an
unambiguous confirmation of the structure as 2-Chloro-3,4-difluoronitrobenzene. The key
structural feature is the planar benzene ring substituted with electron-withdrawing groups.
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» Electronic Profile: The nitro group, being one of the most powerful electron-withdrawing
groups, polarizes the entire aromatic ring. This is augmented by the inductive effects of the
three halogen atoms. The resulting Molecular Electrostatic Potential (MEP) map would show
a significant region of positive potential (electron deficiency) over the aromatic ring, while the
negative potential is localized on the oxygen atoms of the nitro group.

o Reactivity Hotspot: This profound electron deficiency makes the aromatic ring highly
susceptible to nucleophilic aromatic substitution (SNAr).[1] The chlorine atom at position 2
and the fluorine at position 4 are both activated for displacement by nucleophiles (e.g.,
amines, alkoxides). This reactivity is the very reason 2-Chloro-3,4-difluoronitrobenzene is
a valuable precursor in the synthesis of pharmaceuticals and agrochemicals, allowing for the
strategic introduction of various functional groups.[1][3][11]

Safety and Handling

As a halogenated nitroaromatic compound, 2-Chloro-3,4-difluoronitrobenzene must be
handled with appropriate care. Similar compounds are known to be irritants and are toxic if
swallowed or in contact with skin.[5][12][13][14]

o Personal Protective Equipment (PPE): Always handle this compound in a certified chemical
fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[12][15]

o Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in
a cool, dry place (recommended 2-8°C).[5]

o Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.chemimpex.com/products/46202
https://www.achemblock.com/v145953-2-chloro-3-4-difluoronitrobenzene.html
https://www.achemblock.com/v145953-2-chloro-3-4-difluoronitrobenzene.html
https://www.chembk.com/en/chem/2-Chloro-3,4-difluoronitrobenzene
https://www.orgchemboulder.com/Spectroscopy/Problems/index.shtml
https://www.youtube.com/watch?v=QSztChmDY44
https://prensipjournals.com/ojs/index.php/jaasci/article/view/311
https://www.researchgate.net/publication/387554163_Characterization_of_3-Chloro-4-Fluoronitrobenzene_Molecule_with_New_Calculation_Methods_and_Discussions_for_Advanced_Applied_Sciences
https://prensipjournals.com/ojs/index.php/jaasci/article/download/311/231
https://www.fluoromart.com/products/169468-83-1
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA13852~~PDF~~MTR~~CGV4~~EN~~2025-09-05%2011:07:20~~2-Fluoronitrobenzene~~
https://www.aarti-industries.com/Upload/PDF/gps-2-3-4-tri-fluoro-nitro-benzene-cl-4-public-cl-1-confidential.pdf
https://www.fishersci.com/store/msds?partNumber=AC241930250&productDescription=3%2C4-DIFLUORONITROBENZENE+25ML&vendorId=VN00032119&countryCode=US&language=en
https://www.chemscene.com/quality-control.html?q=MSDS/MSDS%23USA%23CS%23CS-W017435.pdf
https://www.benchchem.com/product/b068591#molecular-structure-of-2-chloro-3-4-difluoronitrobenzene
https://www.benchchem.com/product/b068591#molecular-structure-of-2-chloro-3-4-difluoronitrobenzene
https://www.benchchem.com/product/b068591#molecular-structure-of-2-chloro-3-4-difluoronitrobenzene
https://www.benchchem.com/product/b068591#molecular-structure-of-2-chloro-3-4-difluoronitrobenzene
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b068591?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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